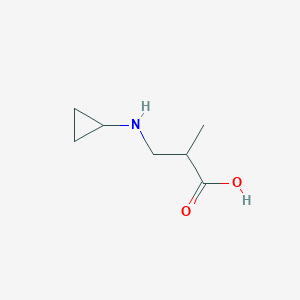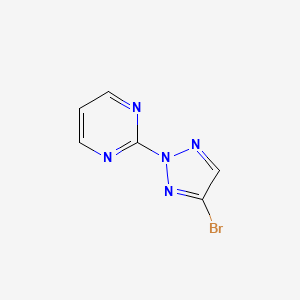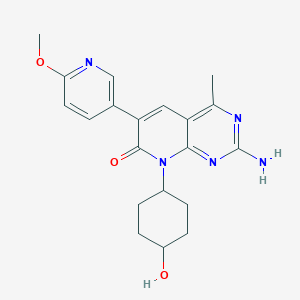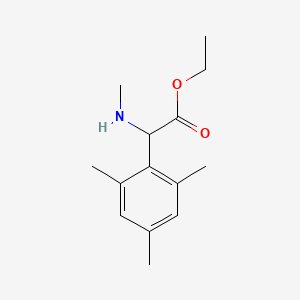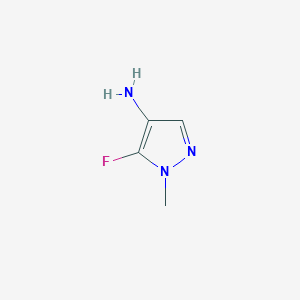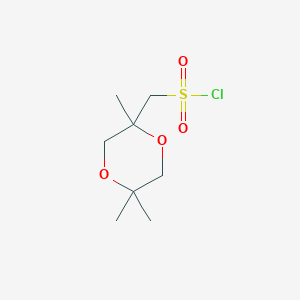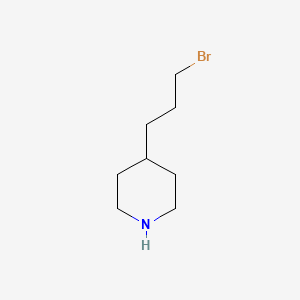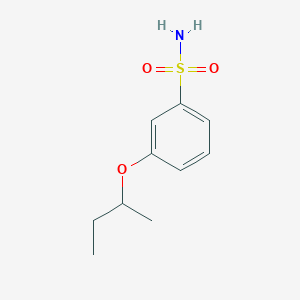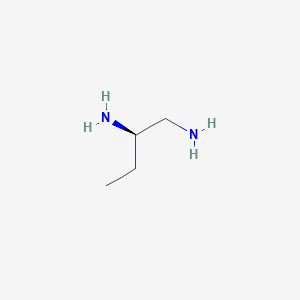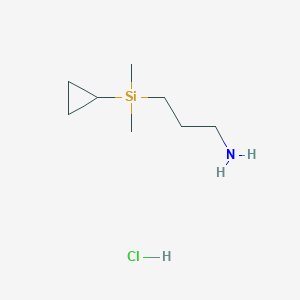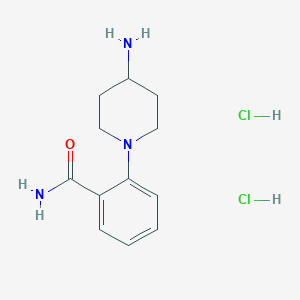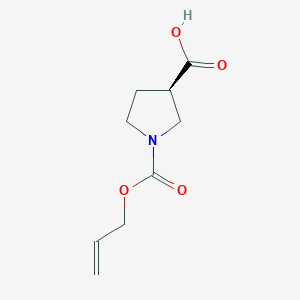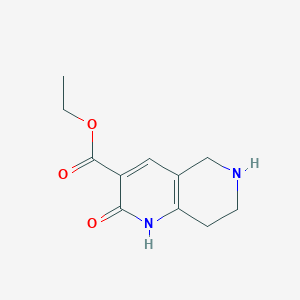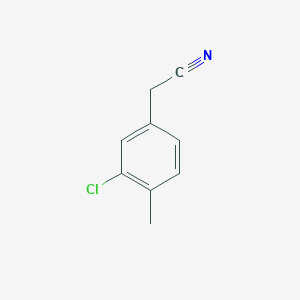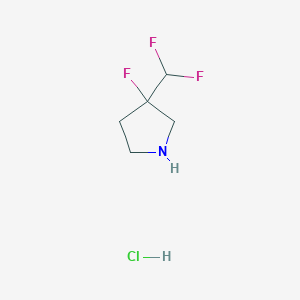
3-(Difluoromethyl)-3-fluoropyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)-3-fluoropyrrolidine hydrochloride: is a fluorinated organic compound that has garnered attention in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical properties, making it valuable in medicinal chemistry, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-3-fluoropyrrolidine hydrochloride typically involves the difluoromethylation of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with difluoromethylating agents under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields .
Industrial Production Methods: Industrial production of this compound often employs large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Difluoromethyl)-3-fluoropyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated oxides, while substitution can produce a variety of functionalized pyrrolidine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-(Difluoromethyl)-3-fluoropyrrolidine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique fluorinated structure enhances the stability and reactivity of the resulting compounds .
Biology: The compound is studied for its potential biological activities. Fluorinated compounds often exhibit improved bioavailability and metabolic stability, making them attractive candidates for drug development .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. Its fluorine atoms can enhance the pharmacokinetic properties of drugs, leading to better therapeutic outcomes .
Industry: The compound finds applications in the agrochemical industry, where it is used to develop pesticides and herbicides with improved efficacy and environmental profiles .
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)-3-fluoropyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole
- Difluoromethylated pyridines
- Difluoromethylated alkanes
Uniqueness: 3-(Difluoromethyl)-3-fluoropyrrolidine hydrochloride stands out due to its unique combination of a pyrrolidine ring and difluoromethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C5H9ClF3N |
|---|---|
Peso molecular |
175.58 g/mol |
Nombre IUPAC |
3-(difluoromethyl)-3-fluoropyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H8F3N.ClH/c6-4(7)5(8)1-2-9-3-5;/h4,9H,1-3H2;1H |
Clave InChI |
UOVXTEGEVZNUHT-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1(C(F)F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


